((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate
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Overview
Description
((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the purine base: The purine base can be introduced via nucleophilic substitution reactions.
Introduction of the sulfamate group: This step often involves the reaction of the intermediate compound with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids, given its purine base.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine base may allow it to mimic or interfere with nucleic acid processes, while the sulfamate group could interact with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
Adenosine analogs: Compounds with similar purine bases.
Tetrahydrofuran derivatives: Compounds with similar ring structures.
Sulfamate-containing compounds: Compounds with similar functional groups.
Uniqueness
The uniqueness of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate lies in its combination of a purine base, a tetrahydrofuran ring, and a sulfamate group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N6O6S |
---|---|
Molecular Weight |
386.39 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl sulfamate |
InChI |
InChI=1S/C13H18N6O6S/c1-13(2)24-8-6(3-22-26(15,20)21)23-12(9(8)25-13)19-5-18-7-10(14)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,14,16,17)(H2,15,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
PCKRSJUZRCXCIR-WOUKDFQISA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C |
Origin of Product |
United States |
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